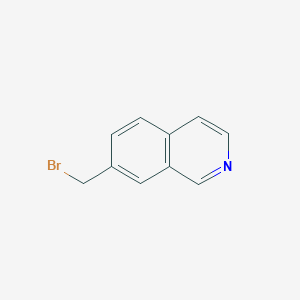

7-(Bromometil)isoquinolina

Descripción general

Descripción

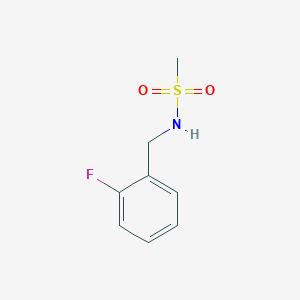

7-(Bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H8BrN . It is a specialty product used in proteomics research applications .

Synthesis Analysis

The synthesis of isoquinolines, the class of compounds to which 7-(Bromomethyl)isoquinoline belongs, has been extensively studied. Various methods have been developed, including the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

Molecular Structure Analysis

The molecular structure of 7-(Bromomethyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The bromomethyl group is attached to the seventh carbon of the isoquinoline ring .

Chemical Reactions Analysis

Isoquinolines undergo various chemical reactions. For instance, they can be synthesized via a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . They can also undergo a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .

Physical And Chemical Properties Analysis

7-(Bromomethyl)isoquinoline is a colorless liquid at room temperature . It is classified as a weak base, similar to pyridine and quinoline .

Aplicaciones Científicas De Investigación

Investigación en Proteómica

“7-(Bromometil)isoquinolina” se utiliza en proteómica, que es el estudio a gran escala de las proteínas, sus estructuras y funciones . El compuesto se puede utilizar para modificar proteínas o péptidos, lo que ayuda a comprender las interacciones y la dinámica de las proteínas dentro de un sistema biológico.

Síntesis de Alcaloides de Isoquinolina

Los alcaloides de isoquinolina son una clase significativa de compuestos naturales con una amplia gama de actividades biológicas. “this compound” sirve como material de partida para la síntesis de estos alcaloides, que son componentes importantes de muchos productos biológicamente activos, incluidos los fármacos contra el cáncer y contra la malaria .

Procesos de Síntesis sin Catalizador

En el campo de la química verde, “this compound” está involucrada en procesos de síntesis sin catalizador en agua. Este enfoque es respetuoso con el medio ambiente y reduce la necesidad de catalizadores metálicos, que pueden ser tóxicos y costosos .

Desarrollo de Agentes Antimicrobianos

Los derivados de quinolina, incluyendo “this compound”, son conocidos por sus propiedades antimicrobianas. Se utilizan para desarrollar nuevos agentes antimicrobianos que pueden combatir varias especies microbianas Gram-positivas y Gram-negativas .

Investigación Anticancerígena

El compuesto también se utiliza en el desarrollo de nuevos agentes anticancerígenos. Se ha demostrado que sus derivados exhiben una potente actividad contra las células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Diseño y Desarrollo de Fármacos

“this compound” es un intermedio clave en el diseño y desarrollo de nuevos fármacos. Su flexibilidad estructural permite la creación de una variedad de moléculas bioactivas, lo que puede conducir al desarrollo de nuevos agentes terapéuticos .

Aplicaciones Farmacológicas

Los derivados del compuesto se exploran por sus aplicaciones farmacológicas, incluido su potencial como agentes antivirales, antidepresivos y anticonvulsivos. Esto hace que “this compound” sea una herramienta versátil en farmacología .

Ciencia de Materiales

En la ciencia de materiales, “this compound” se puede utilizar para sintetizar compuestos orgánicos que tienen aplicaciones en dispositivos electrónicos. Sus derivados pueden servir como materiales conductores o como parte de diodos orgánicos emisores de luz (OLED) .

Safety and Hazards

Mecanismo De Acción

Target of Action

7-(Bromomethyl)isoquinoline is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and is a structural isomer of quinoline . .

Mode of Action

It is known that isoquinoline derivatives can be brominated by heating their hydrochlorides with bromine . This suggests that 7-(Bromomethyl)isoquinoline may interact with its targets through a bromination mechanism, leading to changes in the target molecules .

Biochemical Pathways

Isoquinoline alkaloids, to which 7-(Bromomethyl)isoquinoline belongs, are a class of secondary metabolites with a wide spectrum of biological activities . They are involved in various metabolic pathways, including those related to dopaminergic and serotonergic systems, vasodilation, platelet aggregation, antimicrobial activity, antiviral activity, and cytotoxicity . .

Result of Action

Given its structural similarity to isoquinoline, it may share some of the biological activities associated with isoquinoline and its derivatives .

Análisis Bioquímico

Biochemical Properties

7-(Bromomethyl)isoquinoline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . Additionally, 7-(Bromomethyl)isoquinoline can bind to proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 7-(Bromomethyl)isoquinoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 7-(Bromomethyl)isoquinoline can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Furthermore, 7-(Bromomethyl)isoquinoline impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, 7-(Bromomethyl)isoquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 7-(Bromomethyl)isoquinoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(Bromomethyl)isoquinoline can change over time due to factors such as stability and degradation This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat Long-term studies have shown that 7-(Bromomethyl)isoquinoline can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 7-(Bromomethyl)isoquinoline vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, 7-(Bromomethyl)isoquinoline can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings are crucial for determining the safe and effective use of 7-(Bromomethyl)isoquinoline in research and potential therapeutic applications.

Metabolic Pathways

7-(Bromomethyl)isoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of 7-(Bromomethyl)isoquinoline can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 7-(Bromomethyl)isoquinoline within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach different cellular compartments and tissues. Once inside the cell, 7-(Bromomethyl)isoquinoline can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of 7-(Bromomethyl)isoquinoline is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals. Additionally, post-translational modifications such as phosphorylation or ubiquitination can affect the localization and activity of 7-(Bromomethyl)isoquinoline. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

7-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDCMOAXHCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622642 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158654-75-2 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

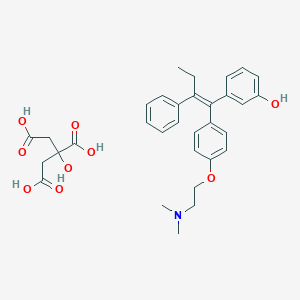

![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)

![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)

![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)